molecular formula C8H16ClNO3 B068524 SCH 50911 CAS No. 160415-07-6

SCH 50911

カタログ番号: B068524
CAS番号: 160415-07-6
分子量: 209.67 g/mol
InChIキー: QYYBBASPKHNBKA-RGMNGODLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

SCH-50911 is widely used in scientific research, particularly in the following fields:

作用機序

Target of Action

SCH 50911 is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts by competitively inhibiting the binding of GABA to the GABA B receptor . It displays an IC50 of 1.1 μM at GABA B, which is approximately 60 times that of CGP 35348 . This inhibition prevents the normal inhibitory actions of GABA, leading to an increase in neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By antagonizing the GABA B receptor, this compound reduces the inhibitory effects of GABA, leading to increased neuronal activity . This can affect various downstream effects, such as inducing acute withdrawal syndrome in GHB-dependent rats .

Pharmacokinetics

It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively.

Result of Action

The primary result of this compound’s action is an increase in neuronal activity due to the reduction of GABA’s inhibitory effects . This can have various effects depending on the context. For example, this compound has been found to act as an anticonvulsant under normal conditions . It also induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SCH-50911 involves the preparation of (S)-5,5-dimethylmorpholin-2-ylacetic acid. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of SCH-50911 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

化学反応の分析

Types of Reactions

SCH-50911 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

生物活性

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid, commonly referred to as SCH 50911, is a selective antagonist of the GABA B receptor. This compound has garnered attention in pharmacological research due to its significant role in modulating neurotransmitter systems, particularly in the context of neurological disorders. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.

Target Receptor : this compound primarily targets the GABA B receptor, which is a G-protein coupled receptor involved in inhibitory neurotransmission.

Mode of Action : As a competitive antagonist, this compound inhibits the binding of GABA to its receptor, leading to a reduction in the receptor's inhibitory effects on neuronal excitability. This results in increased neuronal activity and has implications for various neurological conditions.

Biochemical Pathways : The primary pathway affected by this compound is the GABAergic pathway. By antagonizing GABA B receptors, it enhances glutamate release and modulates dopamine release in specific brain regions, which can influence behaviors related to reward and anxiety.

Pharmacokinetics

This compound is known for its oral bioavailability and has been shown to have a favorable pharmacokinetic profile in animal models. It demonstrates significant anti-absence seizure activity, making it a candidate for further therapeutic exploration.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticonvulsant Reduces seizure frequency and severity in animal models of absence seizures.
Neurotransmitter Modulation Increases glutamate and dopamine release by blocking inhibitory feedback from GABA B receptors.
Behavioral Effects Exhibits potential anxiolytic and antidepressant effects in behavioral paradigms.

Case Studies and Research Findings

  • Anticonvulsant Properties : In a study involving lethargic (lh/lh) mice, this compound effectively suppressed absence seizures. The compound showed dose-dependent efficacy, demonstrating significant reductions in seizure frequency compared to control groups.
  • Neurotransmitter Release Modulation : Research indicated that this compound enhances GABA release from nerve terminals by blocking the inhibitory effects of GABA B autoreceptors. This was evidenced through experiments conducted on rat neocortical slices .
  • Behavioral Studies : In rodent models designed to assess anxiety and depression, this compound exhibited anxiolytic effects as measured by performance in the elevated plus maze and forced swim tests. These findings suggest that antagonism of GABA B receptors may play a role in modulating anxiety-related behaviors .
  • Withdrawal Effects : A study highlighted that chronic ethanol exposure alters GABAergic signaling, which can be modulated by this compound. The compound was shown to restore normal synaptic function in neurons affected by ethanol withdrawal .

特性

CAS番号

160415-07-6

分子式

C8H16ClNO3

分子量

209.67 g/mol

IUPAC名

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m0./s1

InChIキー

QYYBBASPKHNBKA-RGMNGODLSA-N

SMILES

CC1(COC(CN1)CC(=O)O)C

異性体SMILES

CC1(CO[C@H](CN1)CC(=O)O)C.Cl

正規SMILES

CC1(COC(CN1)CC(=O)O)C.Cl

Key on ui other cas no.

160415-07-6

ピクトグラム

Irritant

同義語

(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)-
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)-
5,5-dimethyl-2-morpholineacetic acid hydrochloride
SCH 50910
SCH 50911
SCH-50910
SCH-50911

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Reactant of Route 3
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Reactant of Route 4
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Reactant of Route 5
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Reactant of Route 6
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Customer
Q & A

Q1: How does SCH 50911 interact with GABAB receptors?

A1: this compound acts as a competitive antagonist at GABAB receptors. [] It binds to the receptor, preventing the endogenous agonist, GABA, from binding and activating the receptor. []

Q2: What are the downstream effects of this compound's antagonism of GABAB receptors?

A2: Antagonizing GABAB receptors with this compound can have diverse effects depending on the brain region and neuronal circuits involved. Some key effects include:

  • Enhanced GABA release: this compound has been shown to increase the release of GABA from nerve terminals by blocking the inhibitory effects of GABAB autoreceptors. [, ]
  • Increased glutamate release: Research indicates that this compound can potentiate the release of glutamate, the primary excitatory neurotransmitter in the brain, likely through indirect mechanisms involving GABAergic interneurons. []
  • Modulation of dopamine release: Studies suggest that this compound can influence dopamine release in specific brain regions, such as the nucleus accumbens, potentially contributing to its effects on reward-related behaviors. []
  • Suppression of absence seizures: this compound has demonstrated significant anti-absence activity in animal models, suggesting a potential therapeutic role in treating absence seizures. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H20ClNO3, and its molecular weight is 237.72 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research excerpts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize the structure of compounds like this compound.

Q5: Has this compound been investigated in clinical trials?

A5: While the provided research highlights the potential therapeutic benefits of GABAB receptor antagonists like this compound, particularly for conditions like absence seizures, [] there's no mention of this compound progressing to clinical trials in these excerpts.

Q6: What in vitro and in vivo models have been used to study this compound?

A6: The research showcases the use of various models to investigate this compound's effects:

  • Rat neocortical slices: This in vitro model was employed to assess this compound's ability to block baclofen-induced inhibition of GABA release, demonstrating its antagonist activity at GABAB autoreceptors. [, , , ]
  • Guinea pig trachea: Researchers used this model to demonstrate this compound's competitive antagonism of baclofen-induced tracheal relaxation, confirming its GABAB receptor blocking activity. []
  • Lethargic (lh/lh) mice: This genetic mouse model of absence seizures was utilized to evaluate the anti-absence properties of this compound, revealing its potent ability to suppress seizures. []
  • Rodent models of anxiety and depression: Studies explored the potential anxiolytic and antidepressant effects of this compound using behavioral paradigms like the elevated plus maze and forced swim test. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。